molecular formula C25H27N3O3S B279543 2-(3,4-dimethylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide

2-(3,4-dimethylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide

货号: B279543
分子量: 449.6 g/mol
InChI 键: NMCJUCNCYVWICT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3,4-dimethylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide, commonly known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the proliferation and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential as a treatment for B-cell malignancies.

作用机制

TAK-659 is a reversible inhibitor of BTK, which blocks the phosphorylation of downstream signaling molecules such as PLCγ2, AKT, and ERK. This leads to the inhibition of B-cell proliferation and survival, as well as the induction of apoptosis. TAK-659 has been shown to be more selective for BTK than other members of the Tec kinase family, such as ITK and TXK.
Biochemical and Physiological Effects
In addition to its effects on B-cell signaling, TAK-659 has been shown to have anti-inflammatory properties. BTK is also expressed in myeloid cells, where it plays a role in Toll-like receptor (TLR) signaling and cytokine production. TAK-659 has been shown to inhibit TLR-mediated cytokine production in human monocytes and dendritic cells, suggesting a potential role in the treatment of inflammatory diseases.

实验室实验的优点和局限性

TAK-659 is a highly specific inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in B-cell signaling and function. Its reversible binding kinetics also allow for the study of short-term effects of BTK inhibition. However, TAK-659 has limitations in terms of its pharmacokinetic properties, such as low solubility and bioavailability, which may limit its use in vivo.

未来方向

There are several potential future directions for the development of TAK-659 and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors, to enhance their efficacy. Another area of research is the identification of biomarkers that can predict response to BTK inhibition, which could aid in patient selection and personalized treatment. Finally, the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties could lead to the development of more effective treatments for B-cell malignancies and inflammatory diseases.

合成方法

The synthesis of TAK-659 involves several steps, starting with the reaction of 3,4-dimethylphenol with 2-chloroacetyl chloride to produce 2-(3,4-dimethylphenoxy)acetamide. This intermediate is then reacted with 4-(2-thienylcarbonyl)-1-piperazinecarboxylic acid to obtain the final product, TAK-659. The synthesis process has been optimized to achieve high yields and purity of the compound.

科学研究应用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that TAK-659 inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cell lines. In vivo studies have demonstrated the efficacy of TAK-659 in reducing tumor growth and improving survival in mouse models of B-cell malignancies.

属性

分子式

C25H27N3O3S

分子量

449.6 g/mol

IUPAC 名称

2-(3,4-dimethylphenoxy)-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C25H27N3O3S/c1-18-5-10-22(16-19(18)2)31-17-24(29)26-20-6-8-21(9-7-20)27-11-13-28(14-12-27)25(30)23-4-3-15-32-23/h3-10,15-16H,11-14,17H2,1-2H3,(H,26,29)

InChI 键

NMCJUCNCYVWICT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)C

规范 SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。